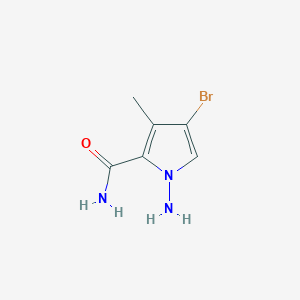![molecular formula C12H9NS2 B15329941 2-(Methylthio)naphtho[2,1-d]thiazole CAS No. 17931-27-0](/img/structure/B15329941.png)
2-(Methylthio)naphtho[2,1-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)naphtho[2,1-d]thiazole is an organic compound with the molecular formula C12H9NS2. It is a heterocyclic compound containing a naphthalene ring fused with a thiazole ring, and a methylthio group attached to the thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)naphtho[2,1-d]thiazole typically involves the reaction of 2-naphthylamine with carbon disulfide and methyl iodide in the presence of a base. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring. The reaction conditions often include heating the reaction mixture to around 100°C for 30 minutes to achieve optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)naphtho[2,1-d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, forming the corresponding naphtho[2,1-d]thiazole.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Naphtho[2,1-d]thiazole.
Substitution: Various substituted naphtho[2,1-d]thiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylthio)naphtho[2,1-d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(Methylthio)naphtho[2,1-d]thiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-α-naphthothiazole
- 2-Methyl-β-naphthothiazole
- Naphtho[2,3-d]thiazole derivatives
Uniqueness
2-(Methylthio)naphtho[2,1-d]thiazole is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
17931-27-0 |
|---|---|
Formule moléculaire |
C12H9NS2 |
Poids moléculaire |
231.3 g/mol |
Nom IUPAC |
2-methylsulfanylbenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C12H9NS2/c1-14-12-13-10-7-6-8-4-2-3-5-9(8)11(10)15-12/h2-7H,1H3 |
Clé InChI |
RNWCZRGHVWNRHE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(S1)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)


![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)








![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329945.png)
